GSK2334470

Catalog No.
S548380
CAS No.
1227911-45-6
M.F
C25H34N8O
M. Wt
462.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK2334470

CAS Number

1227911-45-6

Product Name

GSK2334470

IUPAC Name

(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide

Molecular Formula

C25H34N8O

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C25H34N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h10-13,15,17-18H,3-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30)/t15-,17+/m1/s1

InChI Key

QLPHOXTXAKOFMU-WBVHZDCISA-N

SMILES

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2334470; GSK 2334470; GSK-2334470

Canonical SMILES

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5

Description

The exact mass of the compound (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide is 462.28556 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Indazole Scaffold

    The molecule contains an indazole ring, a heterocyclic structure present in several bioactive compounds. Indazoles have been explored for their potential antibacterial and anticancer properties . Research on (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide could investigate if it exhibits similar bioactivities.

  • Pyrimidine Ring

    The molecule also incorporates a pyrimidine ring, another common heterocycle found in numerous drugs. Pyrimidines are known for their diverse pharmacological activities, including roles in antiviral therapy and kinase inhibition . Studies could explore if (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide interacts with specific enzymes or targets relevant to disease processes.

  • Functional Groups

    The presence of functional groups like the cyclohexyl moiety and the carboxamide group can influence the molecule's interaction with biological systems. Medicinal chemists could investigate how these groups affect the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound, which is crucial for drug development.

GSK2334470 is a small molecule that serves as a highly specific inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This compound has garnered attention due to its potency, with an inhibitory concentration (IC50) of around 10 nM against PDK1, while showing minimal activity against a wide range of other protein kinases, including 93 tested kinases at concentrations up to 500-fold higher . PDK1 plays a crucial role in the activation of various protein kinases involved in important cellular processes, including cell growth, survival, and metabolism.

GSK2334470 primarily functions by inhibiting PDK1, which is integral to the phosphoinositide 3-kinase (PI3K) signaling pathway. The inhibition leads to decreased phosphorylation of downstream targets such as Akt and S6K1. Notably, GSK2334470 has been shown to inhibit T-loop phosphorylation of Akt more effectively in response to stimuli that weakly activate the PI3K pathway, indicating its potential for selective targeting of PDK1 substrates .

The biological activity of GSK2334470 has been extensively studied, particularly in cancer models. It has demonstrated significant antitumor effects in multiple myeloma cell lines, inducing cell cycle arrest and overcoming drug resistance mechanisms. The compound's cytotoxicity is mediated through the inhibition of the PDK1/Akt/mTOR signaling pathway, leading to the activation of apoptotic pathways . In various studies, GSK2334470 has been shown to selectively induce apoptosis in cancer cells without affecting normal cells, highlighting its therapeutic potential .

The synthesis of GSK2334470 involves several steps typical for small molecule development. Although specific synthetic routes are proprietary, general methods for synthesizing similar compounds often include:

  • Building Block Synthesis: Utilizing readily available chemical building blocks.
  • Functional Group Modifications: Employing reactions such as alkylation or acylation to introduce necessary functional groups.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.

GSK2334470 has potential applications primarily in oncology due to its role as a PDK1 inhibitor. It is being explored for:

  • Cancer Treatment: Particularly in hematological malignancies like multiple myeloma.
  • Research Tool: For studying the roles of PDK1 in various biological processes and signaling pathways.
  • Drug Development: As a lead compound for developing new therapies targeting PDK1-related pathways.

Interaction studies have demonstrated that GSK2334470 effectively disrupts the activation of PDK1 substrates. This includes significant inhibition of Akt phosphorylation at key residues (Thr308) and downstream targets like mTORC1. Studies show that prolonged exposure is required for effective inhibition of certain substrates like RSK2, indicating distinct kinetics among PDK1 targets . Additionally, GSK2334470 does not significantly alter mTORC2 activity, suggesting selective targeting within the mTOR pathway.

Several compounds share structural or functional similarities with GSK2334470. Below is a comparison highlighting their uniqueness:

Compound NameMechanismSpecificityNotable Features
GSK2334470PDK1 InhibitionHighly selectivePotent against multiple myeloma
GSK1904529PDK1 InhibitionSelectiveTargets different cancer types
AZD8055mTOR InhibitionLess selectiveBroader target range
PF-4708671PDK1 InhibitionModerate specificityUsed in various preclinical studies
MK-2206Akt InhibitionBroad specificityDirectly inhibits Akt rather than upstream

GSK2334470 stands out due to its high specificity for PDK1 and its ability to induce apoptosis selectively in cancer cells while sparing normal cells . This selectivity may provide therapeutic advantages in treating malignancies with minimal side effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

462.28555774 g/mol

Monoisotopic Mass

462.28555774 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QB5BF4GJ87

Wikipedia

GSK2334470

Dates

Modify: 2023-08-15
1: Najafov A, Shpiro N, Alessi DR. Akt is efficiently activated by PIF-pocket- and PtdIns(3,4,5)P3-dependent mechanisms leading to resistance to PDK1 inhibitors. Biochem J. 2012 Dec 1;448(2):285-95. doi: 10.1042/BJ20121287. PubMed PMID: 23030823.
2: Raimondi C, Chikh A, Wheeler AP, Maffucci T, Falasca M. A novel regulatory mechanism links PLCγ1 to PDK1. J Cell Sci. 2012 Jul 1;125(Pt 13):3153-63. doi: 10.1242/jcs.100511. Epub 2012 Mar 27. PubMed PMID: 22454520; PubMed Central PMCID: PMC3434861.
3: Knight ZA. For a PDK1 inhibitor, the substrate matters. Biochem J. 2011 Jan 15;433(2):e1-2. doi: 10.1042/BJ20102038. PubMed PMID: 21175429.
4: Najafov A, Sommer EM, Axten JM, Deyoung MP, Alessi DR. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochem J. 2011 Jan 15;433(2):357-69. doi: 10.1042/BJ20101732. PubMed PMID: 21087210.

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